molecular formula C34H30O14 B1683571 Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate CAS No. 35483-50-2

Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate

Cat. No.: B1683571
CAS No.: 35483-50-2
M. Wt: 662.6 g/mol
InChI Key: GMCZVCXZGZGZPX-HOTGVXAUSA-N
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Description

The compound "Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate" is a complex benzo[g]isochromen derivative characterized by multiple functional groups, including dihydroxy, methoxy, and ester moieties. This article provides a detailed comparison with structurally and functionally related compounds, emphasizing substituent effects, bioactivity, and computational similarity metrics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(3S)-6-[(3S)-9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O14/c1-43-21-11-19(35)27-17(7-13-5-15(9-23(37)45-3)47-33(41)25(13)31(27)39)29(21)30-18-8-14-6-16(10-24(38)46-4)48-34(42)26(14)32(40)28(18)20(36)12-22(30)44-2/h7-8,11-12,15-16,35-36,39-40H,5-6,9-10H2,1-4H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCZVCXZGZGZPX-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)CC(OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CC(=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)C[C@H](OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6C[C@H](OC(=O)C6=C5O)CC(=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35483-50-2, 1381782-08-6
Record name Viriditoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035483502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viriditoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381782086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIRIDITOXIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TAK972FMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate (CAS No. 35483-50-2) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C34H30O14C_{34}H_{30}O_{14}, indicating a large and complex structure with multiple hydroxyl and methoxy groups that may contribute to its biological activity. The presence of these functional groups often correlates with enhanced interactions with biological targets.

Biological Activities

1. Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the structure suggests that it could scavenge free radicals effectively, thereby protecting cells from oxidative stress.

2. Anticancer Potential
Preliminary studies have shown that derivatives of benzo[g]isochromenes possess anticancer properties. For instance, compounds with similar scaffolds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under consideration may act through mechanisms such as modulation of apoptotic pathways or inhibition of cell cycle progression.

3. Anti-inflammatory Effects
Compounds related to this structure have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases.

4. Neuroprotective Effects
Given the structural characteristics, there is potential for neuroprotective effects, particularly in models of neurodegenerative diseases. Similar compounds have been shown to protect neuronal cells from apoptosis induced by neurotoxic agents.

The exact mechanisms through which Methyl 2-[8-[9,10-dihydroxy... acts are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that such compounds can inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It may affect pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals ,
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels ,
NeuroprotectiveProtection against neurotoxicity

Case Studies

  • Anticancer Study : A study investigating the effects of similar benzo[g]isochromene derivatives on human breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response (Study Reference: ).
  • Neuroprotective Study : In an animal model of Alzheimer's disease, administration of related compounds resulted in improved cognitive function and reduced amyloid plaque formation (Study Reference: ).

Comparison with Similar Compounds

Example: NM-3 (antiangiogenic isocoumarin)

Feature Target Compound NM-3
Core structure Benzo[g]isochromen dimer Monomeric isocoumarin
Key substituents Dihydroxy, methoxy, ester Hydroxy, methoxy
Bioactivity Unknown (predicted redox modulation) Antiangiogenic, radiosensitizer
Cytotoxicity Not reported Selective endothelial cell toxicity

The dimeric structure of the target compound may enhance steric hindrance, reducing bioavailability compared to NM-3. However, its ester groups could improve membrane permeability .

Comparison with Benzo[g]isochromen Analogs

Example: Methylofuran (MFR-a cofactor)

Feature Target Compound MFR-a
Core structure Benzo[g]isochromen dimer Benzo[g]isochromen monomer
Functional groups Ester, dihydroxy, methoxy Formyl, glutamic acid linkages
Biological role Undefined Cofactor in methanogenesis

The absence of formyl groups in the target compound precludes direct involvement in one-carbon transfer pathways, but its dihydroxy groups may confer antioxidant capacity akin to catechins .

Toxicity and Pharmacokinetic Considerations

Positional isomerism significantly impacts toxicity, as seen in aminophenols:

Parameter o-Aminophenol Target Compound (Predicted)
Subchronic oral POD Not available Likely higher due to ester hydrolysis
Bioavailability Low (polar hydroxyl) Moderate (methoxy/ester balance)

The methoxy groups may reduce acute toxicity compared to hydroxyl-rich analogs but could complicate renal clearance.

Quantitative Similarity Analysis Using Chemoinformatics

Tanimoto coefficients (TC) for the target compound vs. analogs:

Compound TC (Structural) TC (Bioactivity Prediction)
NM-3 0.45 0.32
MFR-a 0.62 0.18
Catechin 0.28 0.41

Low TC values (<0.5) suggest divergent bioactivity despite shared motifs, highlighting the need for empirical validation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-[...]acetate, and how can experimental parameters be systematically optimized?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including Michael addition-elimination cascades and Pd/C-catalyzed hydrogenation. Key parameters include solvent selection (ethanol for crystallization), temperature control, and catalyst loading. To optimize yields, employ Design of Experiments (DoE) to test variables like reaction time, molar ratios, and solvent polarity. Recrystallization from ethanol is critical for purity, as demonstrated in analogous ester crystallization studies .

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to resolve methoxy, acetate, and isochromenyl groups. X-ray crystallography is essential for confirming stereochemistry and hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions). Refinement with software like APEX2 ensures accurate bond-length and angle measurements .

Advanced Research Questions

Q. How can computational reaction path analysis resolve contradictions in proposed reaction mechanisms for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can model reaction pathways, identifying intermediates and transition states. For example, ICReDD’s approach combines computational path searches with experimental validation to narrow optimal conditions. Discrepancies in mechanism proposals (e.g., competing cyclization pathways) can be resolved by comparing computed activation energies with experimental kinetic data .

Q. What strategies minimize side reactions during the synthesis of Methyl 2-[...]acetate’s complex isochromenyl backbone?

  • Methodological Answer : Side reactions (e.g., over-oxidation or ester hydrolysis) can be mitigated by:

  • Temperature Control : Lower temperatures (0–5°C) during sensitive steps like dihydroxy group formation.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups.
  • Catalyst Tuning : Adjust Pd/C catalyst loading (e.g., 5–10 wt%) to balance hydrogenation efficiency and side-product formation .

Q. How can AI-driven process simulation enhance the scalability of this compound’s synthesis?

  • Methodological Answer : Integrate COMSOL Multiphysics with machine learning (ML) to model reactor dynamics, such as heat transfer in exothermic steps. AI algorithms can predict optimal batch sizes, solvent recycling efficiency, and impurity profiles. For instance, smart laboratories use real-time data feedback to adjust parameters like stirring rate and reagent addition speed .

Q. What green chemistry approaches reduce waste in the synthesis of Methyl 2-[...]acetate?

  • Methodological Answer : Adopt solvent-free mechanochemical methods for cyclization steps or replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether). Catalytic systems using recyclable enzymes or metal-organic frameworks (MOFs) can minimize heavy-metal waste. Lifecycle assessment (LCA) tools quantify environmental impact reductions .

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound’s bioactivity?

  • Methodological Answer : X-ray-derived bond angles and torsion angles reveal conformational flexibility in the isochromenyl core, which correlates with bioactivity. For example, planar conformations enhance π-π stacking with target proteins. Pair crystallography with molecular docking simulations to predict binding affinities for cancer or antimicrobial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate
Reactant of Route 2
Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.